molecular formula C13H22O2 B12673478 4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane CAS No. 94022-60-3

4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane

Cat. No.: B12673478
CAS No.: 94022-60-3
M. Wt: 210.31 g/mol
InChI Key: NZNMERMNWRADLK-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-methylbicyclo(221)hept-2-yl)-1,3-dioxane is a complex organic compound characterized by its bicyclic structure and the presence of a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane typically involves a multi-step process. One common method is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale Diels-Alder reactions, followed by purification steps such as distillation or chromatography to isolate the desired product. The specific conditions, such as temperature, pressure, and choice of solvents, can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane is unique due to the presence of the dioxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules.

Properties

CAS No.

94022-60-3

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4-methyl-2-(3-methyl-2-bicyclo[2.2.1]heptanyl)-1,3-dioxane

InChI

InChI=1S/C13H22O2/c1-8-5-6-14-13(15-8)12-9(2)10-3-4-11(12)7-10/h8-13H,3-7H2,1-2H3

InChI Key

NZNMERMNWRADLK-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)C2C(C3CCC2C3)C

Origin of Product

United States

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